1-(2-Bromo-5-methoxyphenyl)-2,2,2-trifluoroethanamine 1-(2-Bromo-5-methoxyphenyl)-2,2,2-trifluoroethanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17431053
InChI: InChI=1S/C9H9BrF3NO/c1-15-5-2-3-7(10)6(4-5)8(14)9(11,12)13/h2-4,8H,14H2,1H3
SMILES:
Molecular Formula: C9H9BrF3NO
Molecular Weight: 284.07 g/mol

1-(2-Bromo-5-methoxyphenyl)-2,2,2-trifluoroethanamine

CAS No.:

Cat. No.: VC17431053

Molecular Formula: C9H9BrF3NO

Molecular Weight: 284.07 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Bromo-5-methoxyphenyl)-2,2,2-trifluoroethanamine -

Specification

Molecular Formula C9H9BrF3NO
Molecular Weight 284.07 g/mol
IUPAC Name 1-(2-bromo-5-methoxyphenyl)-2,2,2-trifluoroethanamine
Standard InChI InChI=1S/C9H9BrF3NO/c1-15-5-2-3-7(10)6(4-5)8(14)9(11,12)13/h2-4,8H,14H2,1H3
Standard InChI Key CHTGNEIEYNZODS-UHFFFAOYSA-N
Canonical SMILES COC1=CC(=C(C=C1)Br)C(C(F)(F)F)N

Introduction

Structural Characteristics and Molecular Configuration

Core Molecular Architecture

The compound features a benzene ring substituted at the 2- and 5-positions with bromine and methoxy groups, respectively. Attached to the aromatic ring is a 2,2,2-trifluoroethylamine moiety, which introduces significant electronic effects. The bromine atom acts as an electron-withdrawing group, while the methoxy group donates electrons via resonance, creating a polarized aromatic system .

Spectroscopic Signatures

  • ¹H NMR: Expected signals include a singlet for the methoxy group (~δ 3.8 ppm), aromatic protons split by substituents, and amine protons (~δ 1.5–2.5 ppm).

  • ¹⁹F NMR: A characteristic triplet for the CF₃ group (~δ -60 to -70 ppm).

Synthetic Methodologies and Optimization

Key Synthetic Pathways

The synthesis typically involves sequential functionalization of a phenyl precursor:

  • Bromination: Introduction of bromine at the 2-position using reagents like Br₂/FeBr₃ or NBS.

  • Methoxylation: Installation of the methoxy group via nucleophilic aromatic substitution or Ullmann coupling.

  • Trifluoroethylamine Incorporation: Achieved through reductive amination of a trifluoromethyl ketone intermediate .

Chemical Reactivity and Functional Transformations

Nucleophilic Aromatic Substitution

The bromine atom at the 2-position is highly reactive toward nucleophiles (e.g., amines, alkoxides), enabling derivatization:
Ar-Br+NH3Ar-NH2+HBr\text{Ar-Br} + \text{NH}_3 \rightarrow \text{Ar-NH}_2 + \text{HBr}
This reactivity is enhanced by the electron-withdrawing CF₃ group .

Amine-Derived Reactions

  • Acylation: Forms stable amides with acyl chlorides.

  • Schiff Base Formation: Reacts with aldehydes/ketones to generate imines, useful in coordination chemistry .

Stability of Trifluoromethyl Group

The CF₃ group resists hydrolysis and oxidation, making it a robust functional group in harsh reaction conditions .

Comparative Analysis with Structural Analogues

CompoundSubstituentsBioactivityReference
1-(5-Bromo-2-methylphenyl)-2,2,2-trifluoroethanamineMethyl instead of methoxyLower receptor affinity
(1S)-1-(5-Bromo-2-thienyl)-2,2,2-trifluoroethylamineThienyl ringEnhanced kinase inhibition

The methoxy group in 1-(2-Bromo-5-methoxyphenyl)-2,2,2-trifluoroethanamine confers improved solubility over methyl analogues, balancing lipophilicity and bioavailability .

Future Research Directions and Applications

Synthetic Chemistry Priorities

  • Enantioselective Synthesis: Development of chiral catalysts to access pure enantiomers.

  • Green Chemistry Approaches: Solvent-free or catalytic methods to improve sustainability .

Biological Screening

  • High-Throughput Assays: Test against cancer cell lines, microbial pathogens, and neurological targets.

  • QSAR Studies: Correlate structural features with activity to guide drug design .

Material Science Applications

  • Liquid Crystals: Fluorine’s polarity may stabilize mesophases.

  • Coordination Polymers: Amine groups can bind metal ions for catalytic frameworks.

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